molecular formula C12H18N2O2 B1358224 Benzyl (4-aminobutan-2-yl)carbamate CAS No. 885277-95-2

Benzyl (4-aminobutan-2-yl)carbamate

Cat. No.: B1358224
CAS No.: 885277-95-2
M. Wt: 222.28 g/mol
InChI Key: DBGIPNROZUIMGO-UHFFFAOYSA-N
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Description

Benzyl (4-aminobutan-2-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through a process known as transcarbamation . This process involves the interchange of the alkoxy moiety in the carbamate moiety . Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

1. Inhibitory Properties on Acetylcholinesterase and Butyrylcholinesterase

Benzyl carbamates have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of benzyl carbamates showed strong preferential inhibition of BChE, with some compounds being more active than the clinically used rivastigmine. This indicates the potential of benzyl carbamates in the treatment of diseases related to cholinesterase activity, such as Alzheimer's disease (Magar et al., 2021).

2. Analytical Methodology in Human Serum

Benzyl carbamates have been used in analytical chemistry, particularly in fluorescence labeling for high-performance liquid chromatography. They have been employed in the sensitive labeling of analytes like γ-aminobutyric acid and its analogs, enhancing the detection and analysis of these substances in human serum (Yu et al., 2019).

3. Agricultural Applications

In agriculture, benzimidazole carbamate derivatives have been explored as carrier systems for fungicides. They offer advantages like altered release profiles, reduced environmental toxicity, and enhanced transfer to the site of action. This innovation presents new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

4. Role in Drug Delivery Systems

Benzyl carbamates are significant in the field of drug delivery. They have been used in developing poly(ethylene glycol) (PEG) prodrugs for solubilizing insoluble drugs, extending plasma half-lives, and enhancing tumor accumulation in anticancer agents. This shows the versatility of benzyl carbamates in medicinal chemistry (Greenwald et al., 1999).

5. Synthesis and Characterization in Medicinal Chemistry

Benzyl carbamates have been synthesized and characterized for potential anticholinesterase and anti-inflammatory activities. Their hydro-lipophilic properties were investigated, which is crucial for understanding their biological activity. Such studies are vital for designing new drugs with enhanced efficacy and reduced side effects (Jankech et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl (4-aminobutan-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased neurotransmitter levels, affecting nerve signal transmission. The compound interacts with these enzymes through binding interactions, leading to enzyme inhibition and subsequent biological effects.

Cellular Effects

This compound has been shown to exert cytotoxic effects on various cell types, including cancer cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in breast cancer cells, this compound induces cell death through mechanisms such as apoptosis and mitotic catastrophe, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation . This compound can inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although its activity may diminish as it degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through processes such as hydrolysis and oxidation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, influencing its availability and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl (4-aminobutan-2-yl)carbamate involves the reaction of benzyl chloroformate with 4-aminobut-2-ylamine in the presence of a base to form the desired product.", "Starting Materials": [ "Benzyl chloroformate", "4-aminobut-2-ylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-aminobut-2-ylamine to a solution of benzyl chloroformate in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with dichloromethane", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS No.

885277-95-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl 4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3

InChI Key

DBGIPNROZUIMGO-UHFFFAOYSA-N

SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1

Pictograms

Corrosive

Origin of Product

United States

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